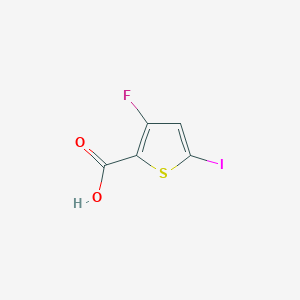
3-Fluoro-5-iodo-2-thiophenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-iodo-2-thiophenecarboxylic acid is an organic compound with the molecular formula C5H2FIO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-iodo-2-thiophenecarboxylic acid typically involves the introduction of fluorine and iodine atoms into the thiophene ring. One common method is the halogenation of 2-thiophenecarboxylic acid, followed by selective fluorination and iodination. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation, fluorination, and iodination reactions. The choice of reagents, solvents, and reaction conditions is crucial to ensure high yield and purity of the final product. Advanced techniques such as chromatography and crystallization are often employed for purification.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-iodo-2-thiophenecarboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) or potassium fluoride (KF) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Fluoro-5-iodo-2-thiophenecarboxylic acid has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of novel materials with unique electronic and optical properties.
Chemical Biology: The compound can be utilized in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-iodo-2-thiophenecarboxylic acid depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and selectivity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-2-thiophenecarboxylic acid
- 5-Iodo-2-thiophenecarboxylic acid
- 2-Thiophenecarboxylic acid
Uniqueness
3-Fluoro-5-iodo-2-thiophenecarboxylic acid is unique due to the simultaneous presence of both fluorine and iodine atoms on the thiophene ring. This dual substitution pattern imparts distinct chemical properties, such as increased reactivity and potential for selective functionalization, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C5H2FIO2S |
|---|---|
Molecular Weight |
272.04 g/mol |
IUPAC Name |
3-fluoro-5-iodothiophene-2-carboxylic acid |
InChI |
InChI=1S/C5H2FIO2S/c6-2-1-3(7)10-4(2)5(8)9/h1H,(H,8,9) |
InChI Key |
VHSMSVAOHUGFPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1F)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


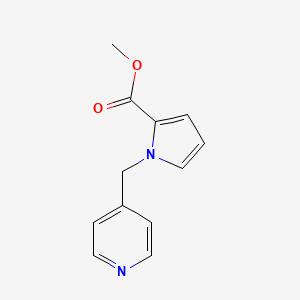
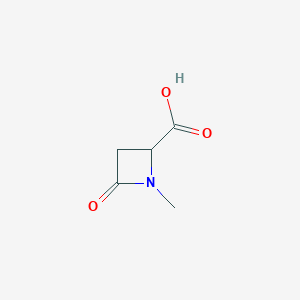
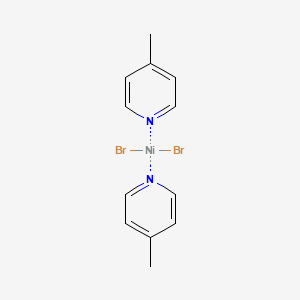
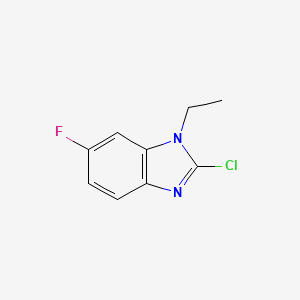
![3-[1-Methyl-6-(4-piperidyl)indazol-3-YL]piperidine-2,6-dione hydrochloride](/img/structure/B13912437.png)
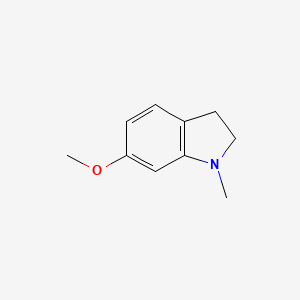
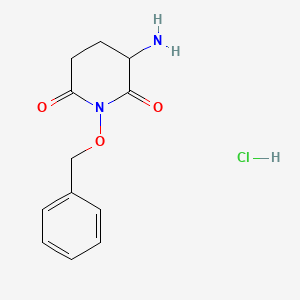
![1-methyl-2-N,5-N-bis[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]-2-N,5-N-bis(3-phenylpropyl)pyridin-1-ium-2,5-dicarboxamide;iodide](/img/structure/B13912447.png)
![(S)-2-((1,4-dioxan-2-yl)methoxy)-4-oxo-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-9-yl trifluoromethanesulfonate](/img/structure/B13912453.png)
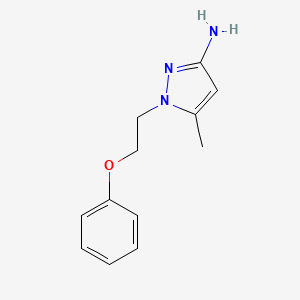
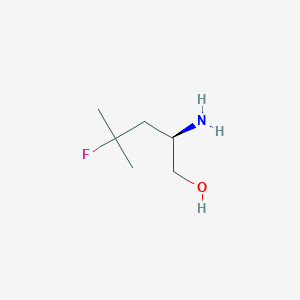
![(2,7-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13912469.png)
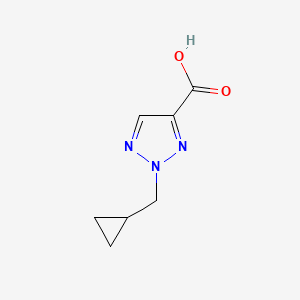
![2-[4-(Chloromethyl)phenyl]-1-methyl-4-(trifluoromethyl)imidazole](/img/structure/B13912493.png)
